molecular formula C8H6BrClO B8705511 2-(4-Bromo-2-chlorophenyl)acetaldehyde CAS No. 749932-89-6

2-(4-Bromo-2-chlorophenyl)acetaldehyde

Cat. No.: B8705511
CAS No.: 749932-89-6
M. Wt: 233.49 g/mol
InChI Key: DSUMNUVLXJESFO-UHFFFAOYSA-N
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Description

Properties

CAS No.

749932-89-6

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)acetaldehyde

InChI

InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2

InChI Key

DSUMNUVLXJESFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetaldehydes

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences Reference
2-(4-Bromo-2-chlorophenyl)acetaldehyde C₈H₆BrClO 233.49 4-Br, 2-Cl Bromo and chloro in para/ortho positions
2-(2-Bromo-5-chlorophenyl)acetaldehyde C₈H₆BrClO 233.49 2-Br, 5-Cl Bromo in ortho, chloro in meta positions; altered steric effects
2-(4-Chlorophenyl)acetaldehyde C₈H₇ClO 154.60 4-Cl Lacks bromine; lower molecular weight and boiling point
2-(2-Chlorophenyl)acetaldehyde C₈H₇ClO 154.60 2-Cl Chloro in ortho; shorter GC retention time compared to para isomers

Key Observations :

  • Positional Isomerism : Substitution patterns significantly affect physical properties. For example, 2-(2-chlorophenyl)acetaldehyde has a shorter GC retention time than its para-substituted analogs due to lower boiling points .
  • Halogen Effects: Bromine increases molecular weight and boiling point compared to chlorine-only analogs. The 4-bromo-2-chloro substitution in the target compound likely results in higher thermal stability than non-brominated derivatives.

Functional Group Variants

Table 2: Functional Group Modifications
Compound Name Functional Group Molecular Formula Key Differences Applications Reference
2-(4-Bromo-2-chlorophenyl)acetonitrile Nitrile (-CN) C₈H₅BrClN Nitrile group is less reactive toward nucleophiles; used in cyanation reactions Pharmaceutical intermediates
(4-Bromo-2-chlorophenoxy)acetyl chloride Acyl chloride (-COCl) C₈H₅BrCl₂O₂ Highly reactive; used in peptide coupling or esterification Agrochemical synthesis
2-(4-Bromo-2-methoxyphenyl)acetic acid Carboxylic acid (-COOH) C₉H₉BrO₃ Methoxy (electron-donating) vs. chloro (electron-withdrawing); impacts acidity and solubility Material science or drug design

Key Observations :

  • Reactivity : Aldehydes (target compound) are more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to nitriles or carboxylic acids.
  • Electronic Effects : Methoxy groups in 2-(4-Bromo-2-methoxyphenyl)acetic acid enhance solubility in polar solvents, whereas chloro groups reduce electron density in the aromatic ring .

Application-Oriented Analogs

  • Pheromone Analogs : Compounds like (Z)- and (E)-DMCHA (Grandlure III and IV) are aldehydes used as beetle pheromones. While structurally distinct, they highlight the role of aldehydes in agrochemicals .
  • Chalcone Synthesis : 4-Bromo-2-fluorobenzaldehyde is used to synthesize fluorinated chromones with antimicrobial activity. Substituting fluorine with chlorine or bromine could modulate bioactivity .

Research Findings and Trends

  • Synthetic Utility : The target compound’s aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazides, as in ).
  • Stability Challenges : Its discontinued status may relate to instability under storage or complex purification requirements compared to more stable derivatives like acetonitriles .
  • Environmental Impact: Halogenated aldehydes may pose higher toxicity risks, necessitating stricter handling protocols compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Bromo-2-chlorophenyl)acetaldehyde, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via halogen-directed Friedel-Crafts alkylation or nucleophilic substitution of precursor aldehydes. For example, substituting 4-bromo-2-chlorophenylacetic acid derivatives under controlled acidic or basic conditions (e.g., using DMSO/I₂ or CuCl₂ as catalysts) can yield the acetaldehyde moiety . Key factors include temperature control (60–80°C optimal for minimizing side reactions) and solvent polarity (polar aprotic solvents like DMF improve halogen retention). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 2-(4-Bromo-2-chlorophenyl)acetaldehyde?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.6–10.2 ppm, while aromatic protons split into distinct patterns (e.g., doublets for bromo/chloro substituents at δ 7.2–8.1 ppm) .
  • IR : A strong C=O stretch at ~1720 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ validate functional groups .
  • MS : Molecular ion peaks at m/z 249 (M⁺) with fragmentation patterns (e.g., loss of Br⁻ or Cl⁻) confirm the halogenated backbone .
    • Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating recrystallization or column purification .

Q. What are the primary reactivity patterns of 2-(4-Bromo-2-chlorophenyl)acetaldehyde in organic synthesis?

  • Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., formation of hydrazones or Schiff bases). The bromo and chloro substituents enable cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or halogen exchange. For example, bromine can be replaced by fluorine using KF under Pd catalysis . Reactivity is influenced by steric hindrance from the 2-chloro substituent, which slows electrophilic substitution at the ortho position .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of halogenated acetaldehyde derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL provides unambiguous bond-length and angle measurements. For example, a study on 2-(4-bromophenyl)acetohydrazide revealed a planar hydrazide moiety with dihedral angles of 8.2° between phenyl and carbonyl groups, confirming stereoelectronic effects . Challenges include crystal growth in halogenated solvents (e.g., CHCl₃) and refining twinned data using SHELXPRO .

Q. What computational strategies predict regioselectivity in reactions involving 2-(4-Bromo-2-chlorophenyl)acetaldehyde?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways. For instance, Fukui indices identify the aldehyde carbon as the most electrophilic site, while Natural Bond Orbital (NBO) analysis explains hyperconjugative stabilization from halogen substituents . Molecular docking (e.g., AutoDock Vina) can further predict binding affinities in biological studies .

Q. What experimental approaches elucidate interactions between 2-(4-Bromo-2-chlorophenyl)acetaldehyde and biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes/receptors (e.g., IC₅₀ values for acetylcholinesterase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Fluorescence Quenching : Assesses conformational changes in proteins (e.g., tryptophan residue shifts) upon compound binding .
    • Comparative Analysis : Structural analogs like 2-(2-bromophenoxy)acetaldehyde show lower mutagenicity but similar binding profiles, highlighting halogen-dependent bioactivity .

Key Challenges and Solutions

  • Synthesis : Competing halogen elimination can occur under basic conditions; using mild bases (e.g., NaHCO₃) mitigates this .
  • Characterization : Overlapping NMR signals in aromatic regions require 2D techniques (e.g., COSY, HSQC) .
  • Biological Studies : Low solubility in aqueous buffers can be addressed with co-solvents (e.g., DMSO ≤1%) .

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